

# Danifexor: A Technical Guide to a Novel Farnesoid X Receptor Agonist

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## Compound of Interest

Compound Name: *Danifexor*

Cat. No.: *B15615045*

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## Abstract

**Danifexor** is a synthetic, non-steroidal agonist of the Farnesoid X Receptor (FXR), a ligand-activated transcription factor critically involved in the regulation of bile acid, lipid, and glucose metabolism. As a member of the nuclear receptor superfamily, FXR has emerged as a promising therapeutic target for a variety of metabolic and inflammatory diseases. This technical guide provides a comprehensive overview of the molecular structure, mechanism of action, and key properties of **Danifexor**, intended to support further research and development efforts.

## Molecular Structure and Physicochemical Properties

**Danifexor** is a complex organic molecule with the chemical formula  $C_{29}H_{20}Cl_2N_2O_5$ . Its structure features a substituted isoxazole core linked to dichlorophenyl, cyclopropyl, and naphthalene moieties, culminating in a pyridine-3-carboxylic acid group. The sodium salt form, **Danifexor** sodium ( $C_{29}H_{19}Cl_2N_2O_5.Na$ ), is also utilized.

Table 1: Physicochemical Properties of **Danifexor**

Property	Value	Source
Molecular Formula	C29H20Cl2N2O5	[1]
Molecular Weight	547.39 g/mol	[1]
IUPAC Name	6-({6-[(5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methoxy]naphthalen-2-yl}oxy)pyridine-3-carboxylic acid	[1]
CAS Number	2648738-68-3	[1]
SMILES	<chem>O=C(O)c1cnccc1Oc1ccc2cc(OC[C@]3=C(c4c(Cl)cccc4Cl)N=OC3C3CC3)ccc2c1</chem>	[1]
InChI Key	CQQYMDWPAWAMPJ-UHFFFAOYSA-N	[1]

## Mechanism of Action: Farnesoid X Receptor (FXR) Agonism

**Danifexor** functions as a potent agonist of the Farnesoid X Receptor (FXR). FXR is a nuclear receptor primarily expressed in the liver, intestine, kidneys, and adrenal glands. Its natural ligands are bile acids, most notably chenodeoxycholic acid (CDCA).

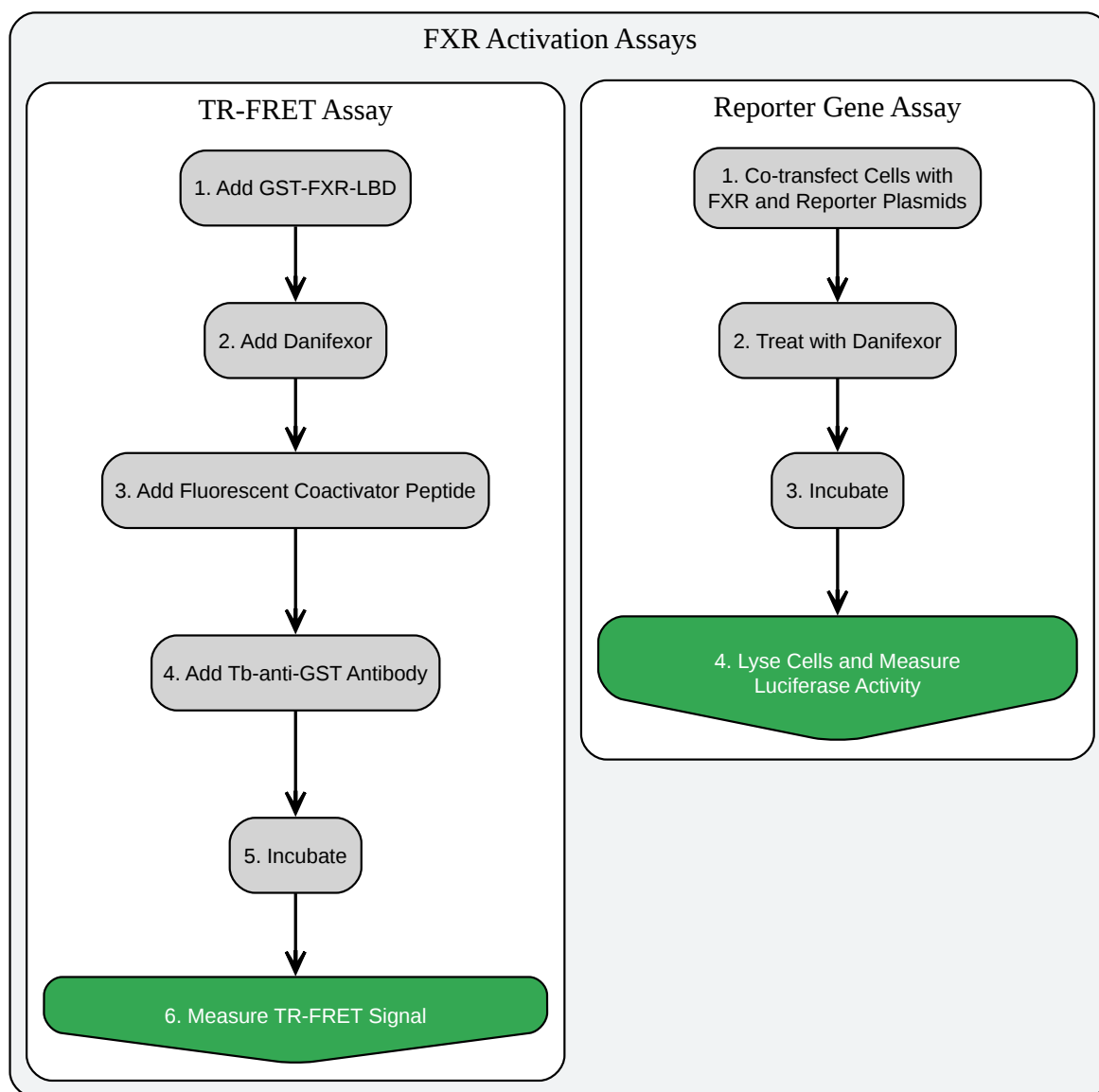
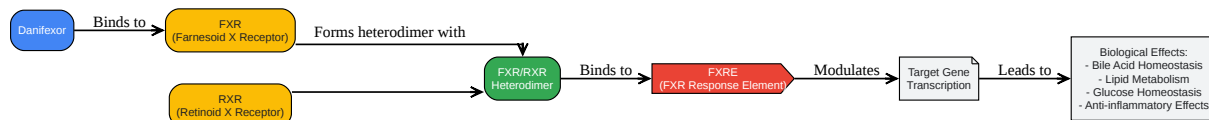
Upon activation by a ligand such as **Danifexor**, FXR translocates to the cell nucleus and forms a heterodimer with the Retinoid X Receptor (RXR). This FXR/RXR complex then binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.

The activation of FXR by **Danifexor** initiates a cascade of downstream signaling events that play a crucial role in maintaining metabolic homeostasis.

## FXR Signaling Pathway

The signaling pathway initiated by **Danifexor** binding to FXR is central to its therapeutic potential. Key downstream effects include:

- **Bile Acid Homeostasis:** FXR activation inhibits the synthesis of bile acids from cholesterol by downregulating the expression of cholesterol 7 $\alpha$ -hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway. It also promotes bile acid efflux from hepatocytes.
- **Lipid Metabolism:** FXR activation influences lipid metabolism by decreasing triglyceride synthesis and promoting fatty acid oxidation.
- **Glucose Homeostasis:** FXR plays a role in regulating glucose metabolism, including gluconeogenesis and glycogen synthesis.
- **Anti-inflammatory Effects:** FXR activation has been shown to have anti-inflammatory properties in the liver and intestine.



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## References

- 1. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
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